

"4-Bromo-5-methyl-2-nitrophenol" synthesis from 5-methyl-2-nitrophenol

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Compound of Interest

Compound Name: 4-Bromo-5-methyl-2-nitrophenol

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An In-depth Technical Guide to the Synthesis of **4-Bromo-5-methyl-2-nitrophenol** from 5-methyl-2-nitrophenol

This technical guide provides a comprehensive overview of the synthesis of **4-Bromo-5-methyl-2-nitrophenol**, a valuable compound in various chemical research and development applications. The synthesis involves the electrophilic bromination of 5-methyl-2-nitrophenol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, mechanistic insights, and key data presented in a clear and accessible format.

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant and the product is presented below.



Property	5-methyl-2-nitrophenol (Starting Material)	4-Bromo-5-methyl-2- nitrophenol (Product)
Molecular Formula	C7H7NO3[1]	C7H6BrNO3[2][3]
Molecular Weight	153.14 g/mol [4]	232.03 g/mol [2][5]
CAS Number	700-38-9[1]	182500-28-3[2][3]
Appearance	Yellow to green crystals or chunks[1]	Yellow solid[3]
Melting Point	53-56 °C[6]	Not available
рКа	Not available	6.46±0.27 (Predicted)[2]
Solubility	Sparingly soluble in water; soluble in ethanol and acetone[1]	Not available

Reaction Mechanism and Synthesis Pathway

The synthesis of **4-Bromo-5-methyl-2-nitrophenol** is achieved through the electrophilic aromatic substitution of 5-methyl-2-nitrophenol. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the methyl (-CH₃) group is a weakly activating ortho-, para-director. The nitro (-NO₂) group is a deactivating meta-director. The directing effects of the activating hydroxyl and methyl groups dominate, favoring substitution at the positions ortho and para to them. In this specific substrate, the position para to the hydroxyl group (position 4) is the most electronically enriched and sterically accessible site for electrophilic attack by bromine.

General Mechanism of Electrophilic Bromination of Phenol

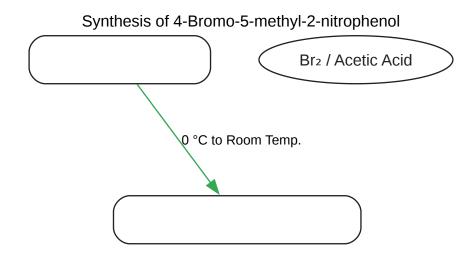
The reaction proceeds via the attack of the electron-rich aromatic ring on the electrophilic bromine atom, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.



Caption: General mechanism of electrophilic bromination of phenol.

Specific Synthesis Pathway

The bromination of 5-methyl-2-nitrophenol with molecular bromine in acetic acid selectively yields **4-Bromo-5-methyl-2-nitrophenol**.



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Caption: Synthesis of **4-Bromo-5-methyl-2-nitrophenol**.

Experimental Protocol

The following protocol is based on a documented laboratory procedure for the synthesis of **4-Bromo-5-methyl-2-nitrophenol**.[3]

Materials:

- 5-methyl-2-nitrophenol
- Bromine (Br₂)
- Glacial Acetic Acid (CH₃COOH)



- Ethyl Acetate
- Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
- Saturated Brine Solution
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- A solution of bromine (4.04 mL, 78 mmol) in acetic acid (10 mL) is prepared.
- In a separate reaction vessel, 5-methyl-2-nitrophenol (6.0 g, 39.2 mmol) is dissolved in acetic acid (60 mL).[3]
- The reaction mixture is cooled to 0 °C in an ice bath.[3]
- The bromine solution is added dropwise to the stirred solution of 5-methyl-2-nitrophenol over a period of 30 minutes.[3]
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.[3]
- Upon completion of the reaction, the acetic acid is removed by distillation under reduced pressure.[3]
- The resulting residue is dissolved in ethyl acetate (300 mL).[3]
- The organic phase is washed sequentially with saturated sodium thiosulfate solution (2 x 50 mL), water (50 mL), and saturated brine (50 mL).[3]
- The organic layer is then dried over anhydrous sodium sulfate.[3]
- The desiccant is removed by filtration, and the filtrate is concentrated by rotary evaporation to yield the final product.[3]

Data Presentation



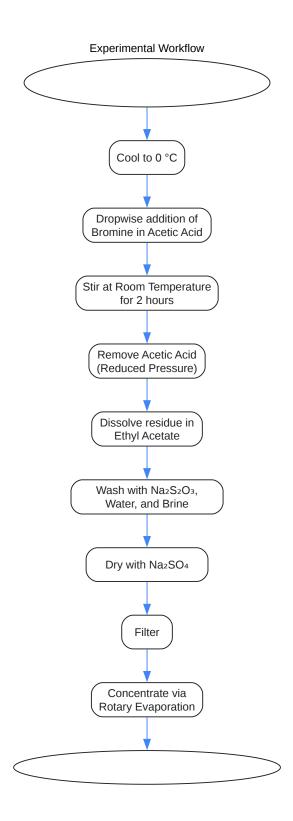
The quantitative data for the synthesis is summarized in the table below.

Parameter	Value
Mass of 5-methyl-2-nitrophenol	6.0 g (39.2 mmol)[3]
Volume of Bromine	4.04 mL (78 mmol)[3]
Volume of Acetic Acid (reactant)	60 mL[3]
Volume of Acetic Acid (bromine solution)	10 mL[3]
Reaction Temperature	0 °C to Room Temperature[3]
Reaction Time	2.5 hours[3]
Product Yield	9.0 g (99%)[3]
Product Form	Yellow solid[3]

Experimental Workflow

The overall workflow of the experiment, from reaction setup to product isolation, is illustrated below.





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Caption: Workflow for the synthesis of **4-Bromo-5-methyl-2-nitrophenol**.



Safety and Handling

- 5-methyl-2-nitrophenol: May cause skin and eye irritation.[1] It is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Bromine: Highly toxic, corrosive, and a strong oxidizing agent. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.
- Acetic Acid: Corrosive and can cause severe skin burns and eye damage. Handle with care
 in a well-ventilated area.
- Ethyl Acetate: Flammable liquid and vapor. Keep away from heat and open flames.

It is imperative to consult the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

Conclusion

The synthesis of **4-Bromo-5-methyl-2-nitrophenol** from 5-methyl-2-nitrophenol via electrophilic bromination is a high-yielding and straightforward procedure. The reaction's regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The provided protocol, adapted from the literature, offers a reliable method for obtaining the desired product in excellent yield. This guide serves as a valuable resource for chemists requiring a detailed understanding of this specific transformation.

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